molecular formula C21H28O B14753666 Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- CAS No. 3286-98-4

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)-

Cat. No.: B14753666
CAS No.: 3286-98-4
M. Wt: 296.4 g/mol
InChI Key: DALXAKMWLANGNT-UHFFFAOYSA-N
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Description

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- is an organic compound that belongs to the class of phenols. It is characterized by the presence of two tert-butyl groups and a phenylmethyl group attached to the phenol ring. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- typically involves the alkylation of phenol with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where phenol is reacted with tert-butyl chloride in the presence of a catalyst. The reaction mixture is then subjected to purification steps, including distillation and crystallization, to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: It can be reduced to form corresponding hydroxy derivatives.

    Substitution: The phenolic hydrogen can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic compounds.

    Reduction: Hydroxy derivatives.

    Substitution: Halogenated phenols, nitrophenols, and other substituted phenolic compounds.

Scientific Research Applications

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and polymers.

    Biology: Studied for its potential biological activities, including antifungal and antibacterial properties.

    Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

    Industry: Utilized as an antioxidant in the stabilization of polymers and other materials.

Mechanism of Action

The mechanism of action of Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or disrupt cellular processes by interacting with cellular membranes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Phenol, 2,4-bis(1,1-dimethylethyl)-: Lacks the phenylmethyl group but shares similar structural features.

    Phenol, 2,6-bis(1,1-dimethylethyl)-4-methyl-: Contains a methyl group instead of a phenylmethyl group.

    Phenol, 2,4,6-tris(1,1-dimethylethyl)-: Contains an additional tert-butyl group.

Uniqueness

Phenol, 2,4-bis(1,1-dimethylethyl)-6-(phenylmethyl)- is unique due to the presence of both tert-butyl and phenylmethyl groups, which confer distinct chemical and physical properties

Properties

CAS No.

3286-98-4

Molecular Formula

C21H28O

Molecular Weight

296.4 g/mol

IUPAC Name

2-benzyl-4,6-ditert-butylphenol

InChI

InChI=1S/C21H28O/c1-20(2,3)17-13-16(12-15-10-8-7-9-11-15)19(22)18(14-17)21(4,5)6/h7-11,13-14,22H,12H2,1-6H3

InChI Key

DALXAKMWLANGNT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)O)CC2=CC=CC=C2

Origin of Product

United States

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